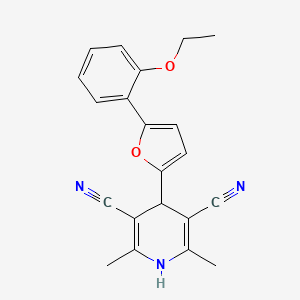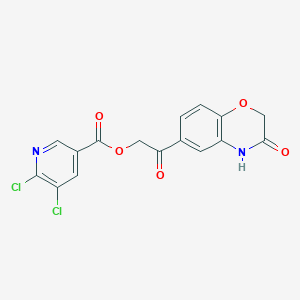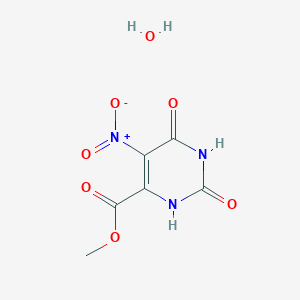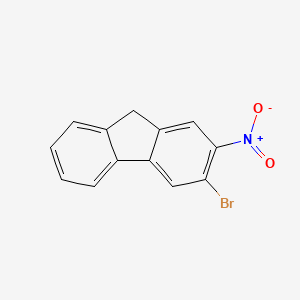![molecular formula C24H26O8 B11948659 [4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate CAS No. 31818-66-3](/img/structure/B11948659.png)
[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is a complex organic compound with the molecular formula C24H26O8. It is a derivative of D-mannitol, a sugar alcohol, and features multiple protective groups, including benzoyl and isopropylidene groups. This compound is often used in organic synthesis and research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannitol are protected using benzoyl chloride in the presence of a base such as triethylamine. This step ensures selective protection of specific hydroxyl groups.
Formation of Isopropylidene Acetal: The protected D-mannitol is then treated with acetone and an acid catalyst to form the isopropylidene acetal, protecting the 3,4-hydroxyl groups.
Methylene Bridge Formation: The final step involves the formation of a methylene bridge between the 2,5-hydroxyl groups using formaldehyde and an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent D-mannitol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield D-mannitol, while oxidation could produce various oxidized derivatives.
科学研究应用
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for other specialized compounds.
作用机制
The mechanism of action of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL involves its ability to protect specific hydroxyl groups in D-mannitol, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step organic synthesis, enabling the formation of complex molecules with high precision.
相似化合物的比较
Similar Compounds
3,5-DI-O-BENZOYL-1,2-O-ISOPROPYLIDENE-α-D-RIBOSE: Similar in structure but derived from ribose instead of mannitol.
1,25,6-DI-O-ISOPROPYLIDENE-myo-INOSITOL: Another compound with isopropylidene protective groups but derived from inositol.
Uniqueness
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is unique due to its specific combination of protective groups and its derivation from D-mannitol. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable tool in organic synthesis and research.
属性
CAS 编号 |
31818-66-3 |
|---|---|
分子式 |
C24H26O8 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
[4-(benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate |
InChI |
InChI=1S/C24H26O8/c1-24(2)31-20-18(13-27-22(25)16-9-5-3-6-10-16)29-15-30-19(21(20)32-24)14-28-23(26)17-11-7-4-8-12-17/h3-12,18-21H,13-15H2,1-2H3 |
InChI 键 |
PWLCYBVEONJDMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2C(OCOC(C2O1)COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)

![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)








